molecular formula C5H5BrCl2N4O B065598 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide CAS No. 175202-83-2

2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide

Cat. No. B065598
M. Wt: 287.93 g/mol
InChI Key: CLSJRUKRVVIGBT-UHFFFAOYSA-N
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Description

“2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of new drugs that overcome these problems . Therefore, “2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide”, being an imidazole derivative, could potentially be explored for its therapeutic potential in future research.

properties

IUPAC Name

2-(2-bromo-4,5-dichloroimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrCl2N4O/c6-5-10-3(7)4(8)12(5)1-2(13)11-9/h1,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJRUKRVVIGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N1C(=C(N=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrCl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381179
Record name 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide

CAS RN

175202-83-2
Record name 2-Bromo-4,5-dichloro-1H-imidazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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